molecular formula C26H33N3O4 B054635 Phenyltrope CAS No. 120806-32-8

Phenyltrope

Cat. No.: B054635
CAS No.: 120806-32-8
M. Wt: 451.6 g/mol
InChI Key: XHIWPLXFWGZVOP-NPULLEENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyltrope can be synthesized through various synthetic routes. One common method involves the modification of the tropane skeleton by introducing a phenyl group. This can be achieved through a series of chemical reactions, including alkylation and reduction processes . The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to isolate the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Phenyltrope undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted phenyl compounds. These derivatives have distinct chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

Phenyltrope has a wide range of scientific research applications, including:

Mechanism of Action

Phenyltrope exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic signaling. This mechanism is similar to that of cocaine but with reduced cardiotoxicity due to the absence of the ester functionality . The molecular targets of this compound include the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Comparison with Similar Compounds

Phenyltrope is compared with other similar compounds, such as:

    Cocaine: Both share a similar mechanism of action, but this compound lacks the ester functionality, reducing its cardiotoxic effects.

    Benztropine: Unlike this compound, benztropine is considered an atypical dopamine reuptake inhibitor and stabilizes a different conformational state of the dopamine transporter.

    RTI-29: Another phenyltropane derivative used as a smoking cessation aid.

This compound’s uniqueness lies in its structural modification, which retains the stimulant effects of cocaine while minimizing its adverse effects. This makes it a valuable compound for therapeutic applications and scientific research .

Properties

IUPAC Name

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C9H13NO2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15;1-10-6-9(12)7-3-2-4-8(11)5-7/h3-11,16,20H,2,12-13H2,1H3;2-5,9-12H,6H2,1H3/t;9-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIWPLXFWGZVOP-NPULLEENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNC[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923564
Record name N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120806-32-8
Record name Phenylephrine mixture with tropicamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120806328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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